Glutaric anhydride

Thermochemistry Ring Strain Calorimetry

Glutaric anhydride's six-membered ring delivers advantages that preclude substitution with five-membered analogs. In prodrugs, ester derivatives achieve gastric half-life of 7.17 h—3× longer than maleic anhydride (2.01 h). For cellulose modification, moderate DS of 1.5 mmol/g enables stepwise protocols where over-carboxylation is undesirable. In epoxy polyesters, superior elongation and lower crosslink density vs. succinic anhydride favor flexible coatings and adhesives. On wool fibers, 23% weight gain vs. 18.9% for succinic anhydride maximizes functional loading. Select glutaric anhydride where steric, kinetic, and thermodynamic precision are non-negotiable.

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
CAS No. 108-55-4
Cat. No. B126334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric anhydride
CAS108-55-4
SynonymsDihydro-2H-pyran-2,6(3H)-dione;  Dihydro-3H-pyran-2,6-dione;  Dihydropyran-2,6-dione;  Glutaric Acid Anhydride;  NSC 16640;  Oxacyclohexane-2,6-dione;  Pentahydropyran-2,6-dione;  Pentanedioic Acid Anhydride;  Pentanedioic Anhydride;  Pyroglutaric Acid
Molecular FormulaC5H6O3
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=O)C1
InChIInChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
InChIKeyVANNPISTIUFMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutaric Anhydride (CAS 108-55-4) Supplier Selection Guide: Chemical Class and Procurement Fundamentals


Glutaric anhydride (CAS 108-55-4) is a six-membered cyclic dicarboxylic anhydride (oxacyclohexane-2,6-dione) used as an intermediate in pharmaceutical synthesis, polymer chemistry, and materials modification . It is a white crystalline solid with a melting point of 50-55 °C and exhibits distinct thermodynamic properties compared to five-membered ring analogs like succinic anhydride, including higher conventional strain energy in the gaseous state [1]. As a saturated cyclic anhydride, it participates in nucleophilic acyl substitution, ring-opening polymerizations, and surface functionalization reactions, with reactivity profiles that differ quantitatively from both its linear acid counterpart (glutaric acid) and alternative cyclic anhydrides .

Glutaric Anhydride (CAS 108-55-4) Procurement Rationale: Why In-Class Cyclic Anhydrides Cannot Be Interchanged


Despite sharing a cyclic anhydride functional group, glutaric anhydride's six-membered ring structure confers distinct thermodynamic, kinetic, and steric properties that preclude simple substitution with five-membered analogs such as succinic anhydride or maleic anhydride. Thermochemical measurements reveal that the six-membered ring in glutaric anhydride possesses greater conventional strain-energy than the five-membered ring in succinic anhydride, directly impacting enthalpy of combustion and sublimation [1]. In prodrug hydrolysis applications, the half-life (t₁/₂) of glutaric anhydride-derived esters in 1 N HCl (7.17 hours) is over three times longer than that of maleic anhydride derivatives (2.01 hours), while being nearly identical to succinic anhydride derivatives (7.03 hours), demonstrating that substitution with maleic anhydride would drastically alter release kinetics [2]. Furthermore, in cellulose surface modification, glutaric anhydride achieves a degree of substitution (1.5 ± 0.2 mmol/g) that is less than half that of succinic anhydride (3.5 ± 0.2 mmol/g) under identical solvent-free conditions, a difference that directly affects carboxylation density and subsequent material properties [3]. The following quantitative evidence guide provides head-to-head comparisons across key performance dimensions to support informed procurement decisions.

Glutaric Anhydride (CAS 108-55-4) Comparative Performance Data: Head-to-Head Quantitative Evidence vs. Succinic Anhydride, Maleic Anhydride, and Glutaric Acid


Thermodynamic Stability: Higher Ring Strain Energy of Six-Membered Glutaric Anhydride vs. Five-Membered Succinic Anhydride

Glutaric anhydride, as a six-membered cyclic anhydride, exhibits greater conventional strain-energy in the gaseous state compared to the five-membered succinic anhydride, as derived from standard molar enthalpies of formation measured by static-bomb calorimetry. This difference translates to distinct enthalpies of combustion and sublimation [1].

Thermochemistry Ring Strain Calorimetry Thermodynamics

Prodrug Hydrolysis Kinetics: Glutaric Anhydride-Derived Ester Half-Life vs. Maleic and Succinic Anhydride Derivatives

In guaifenesin prodrug synthesis, glutaric anhydride-derived esters (guaifenesin glutarate) exhibited a hydrolysis half-life (t₁/₂) of 7.17 hours in 1 N HCl at ambient temperature, compared to 2.01 hours for maleic anhydride-derived prodrugs and 7.03 hours for succinic anhydride-derived prodrugs. At pH 3.3, 5.5, and 7.4, all three prodrugs remained stable with no detectable release of parent drug [1].

Prodrug Design Hydrolysis Kinetics Pharmaceutical Formulation Controlled Release

Cellulose Surface Modification Efficiency: Degree of Substitution (DS) of Glutaric Anhydride vs. Succinic Anhydride

Under identical solvent-free and catalyst-free conditions, glutaric anhydride (GA) achieved a degree of substitution (DS) of 1.5 ± 0.2 mmol carboxylic acid per gram of cellulose, whereas succinic anhydride (SA) achieved 3.5 ± 0.2 mmol/g—a 2.3-fold higher carboxylation density. The zeta potential of modified cellulose shifted from -10.9 ± 0.6 mV (unmodified) to -23.03 ± 1.7 mV with SA modification, while GA modification produced an intermediate surface charge [1].

Cellulose Functionalization Green Chemistry Surface Modification Carboxylation

Wool Fiber Acylation Efficiency: Weight Gain with Glutaric Anhydride vs. Succinic Anhydride

In chemical modification of wool fibers, glutaric anhydride achieved a weight gain of 23% (163.9 mol/10⁵ g wool) after 2 hours at 80°C, compared to 18.9% (158.9 mol/10⁵ g) for succinic anhydride under identical conditions. The reaction temperature range studied was 65-80°C with reaction times of 1-2 hours [1].

Textile Chemistry Wool Modification Acylation Biomaterials

Handling and Storage Stability: Six-Membered Ring Stability Advantage of Glutaric Anhydride Over Five-Membered Succinic Anhydride

Glutaric anhydride (six-membered pyranose-like ring) exhibits greater stability toward oxygen and humidity compared to succinic anhydride (five-membered furanose-like ring), enabling longer storage periods and sustained activity. This structural advantage has been cited in application literature as a practical benefit for routine laboratory handling, particularly for non-specialist researchers [1].

Stability Storage Hydrolytic Stability Shelf Life

Cure Behavior of Epoxy Polyesters: Glutaric vs. Succinic Anhydride-Modified Systems

In the cure reaction of styrene with anhydride-modified linear unsaturated epoxy polyesters, copolymers based on glutaric anhydride-modified polyesters exhibited lower storage modulus (E′₂₀°C), lower glass transition temperature (Tg), lower crosslink density (νe), lower flexural modulus (Emod), lower maximum flexural strength (Fmax), lower hardness, and lower initial decomposition temperature (IDT), but higher elongation at break (ε − Fmax) compared to those based on succinic anhydride-modified polyesters [1]. This difference is attributed to the longer aliphatic chain length in glutaric anhydride-derived polyester structures [1].

Epoxy Resins Curing Agents Thermosets Polymer Chemistry

Glutaric Anhydride (CAS 108-55-4) Optimal Use Cases: Evidence-Based Application Scenarios Derived from Comparative Performance Data


Prodrug Synthesis Requiring Extended Gastric Retention Half-Life

When designing prodrugs intended for release in the stomach (acidic pH), glutaric anhydride-derived esters offer a half-life of 7.17 hours in 1 N HCl, over three times longer than maleic anhydride derivatives (2.01 hours). This extended gastric stability window is critical for formulations where premature release in the stomach must be avoided, while the near-identical half-life to succinic anhydride (7.03 hours) provides an alternative chemical handle with similar temporal control [1].

Controlled-Density Carboxylation of Cellulose for Green Surface Modification

For applications requiring moderate carboxyl group density on cellulose surfaces under solvent-free green chemistry conditions, glutaric anhydride achieves a DS of 1.5 ± 0.2 mmol/g versus 3.5 ± 0.2 mmol/g for succinic anhydride. This lower functionalization density may be preferable for maintaining partial hydrophobicity or for stepwise modification protocols where over-carboxylation is undesirable [1]. Additionally, its documented greater storage stability makes it a practical choice for routine laboratory use [2].

Wool and Protein Fiber Acylation for Higher Functional Group Loading

In textile and biomaterial applications requiring maximal acylation efficiency, glutaric anhydride yields 23% weight gain on wool fibers versus 18.9% for succinic anhydride under identical conditions (80°C, 2 hours). This higher loading capacity translates to greater functional group density per fiber mass, advantageous for subsequent conjugation steps or for imparting enhanced material properties [1].

Flexible Epoxy Thermoset Formulations Requiring Higher Elongation

For cured epoxy polyester systems where flexibility and elongation are prioritized over stiffness and thermal stability, glutaric anhydride-modified polyesters provide a distinct property profile. The resulting copolymers exhibit higher elongation at break (ε − Fmax) and lower crosslink density, glass transition temperature, and flexural modulus compared to succinic anhydride-based systems. This makes glutaric anhydride the preferred choice for coatings, adhesives, or composites requiring ductility over rigidity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaric anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.